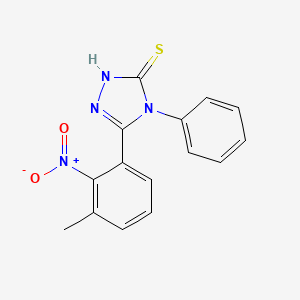

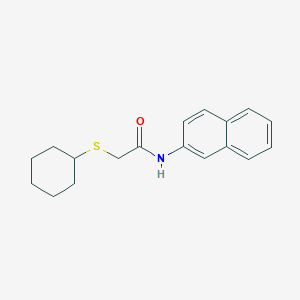

![molecular formula C12H16N2O4 B5649728 dimethyl [1,3-phenylenebis(methylene)]biscarbamate](/img/structure/B5649728.png)

dimethyl [1,3-phenylenebis(methylene)]biscarbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dimethyl [1,3-phenylenebis(methylene)]biscarbamate and related compounds involves several steps, including the formation of dimethyldithiocarbamate units linked to an alkylene group. The synthetic routes are characterized by their ability to incorporate various substituents, enhancing the compound's chemical diversity and potential applications. Specific methodologies leverage palladium-catalyzed reactions, highlighting the role of catalysts in achieving high regioselectivity and yield (Zhao Zhan, 2003; A. A. Núñez Magro et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography, revealing crucial details about their conformation and the spatial arrangement of substituent groups. Studies show that the dihedral angles between different parts of the molecule significantly affect its overall shape and properties. For instance, the arrangement of the dithiocarbamate units and the alkylene bridge influences the compound's reactivity and potential for forming complex structures (Zhao Zhan, 2003).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including methoxycarbonylation and hydroxycarbonylation, leading to the formation of esters and carboxylic acids. The reactions are notable for their selectivity and the ability to proceed under mild conditions, demonstrating the compounds' versatility as intermediates in organic synthesis (A. A. Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties, such as crystallinity and thermal stability, are influenced by the molecular structure. Modifications in the substituents or the molecular backbone can lead to significant changes in these properties, affecting the compound's suitability for various applications. For example, the introduction of silicon or germanium atoms into the structure has been shown to alter the thermal properties of the resulting polymers (C. Terraza et al., 2004).

Chemical Properties Analysis

The chemical behavior of dimethyl [1,3-phenylenebis(methylene)]biscarbamate derivatives encompasses a broad spectrum of reactivities, from participating in cycloaddition reactions to serving as ligands in complexation processes. These properties are pivotal for the synthesis of novel materials and for applications in catalysis and environmental remediation (Haijun Li et al., 2009).

Applications De Recherche Scientifique

Catalytic Applications

- Zinc Complex Catalysis : The complexation of similar compounds with zinc, as studied by Dalle et al. (2013), has shown potential in catalytic applications. They investigated the functional studies of zinc complexes in catalysis, demonstrating competence as catalysts. This suggests that dimethyl [1,3-phenylenebis(methylene)]biscarbamate could have potential applications in catalysis as well due to its structural similarities (Dalle et al., 2013).

Medicinal Chemistry

- Antileukemic Activity : Anderson and Halat (1979) explored derivatives of a similar compound for their antileukemic activity. They found significant activity against P388 lymphocytic leukemia in mice. This indicates the potential of structurally related compounds like dimethyl [1,3-phenylenebis(methylene)]biscarbamate in medicinal chemistry, particularly in cancer research (Anderson & Halat, 1979).

Toxicological Studies

- Acute Toxicity Studies : A study by Hashimoto et al. (1972) on a related compound, thiophanate-methyl fungicide, which shares structural similarities, showed low acute toxicity in various animal species. This suggests that dimethyl [1,3-phenylenebis(methylene)]biscarbamate may also have low acute toxicity, which is relevant for environmental and safety assessments (Hashimoto et al., 1972).

Chemical Synthesis and Material Science

- Formation of Overlooked Compounds : Abdulmalic et al. (2013) conducted research on the formation of overlooked compounds in reactions involving similar chemical structures. This research highlights the complex chemical reactions and potential applications of dimethyl [1,3-phenylenebis(methylene)]biscarbamate in advanced chemical synthesis and material science (Abdulmalic et al., 2013).

Metal–Organic Complexes

- Metal–Organic System Construction : Dai et al. (2009) explored the use of similar compounds in constructing metal–organic systems. They designed and synthesized flexible dicarboxylate ligands, indicating that dimethyl [1,3-phenylenebis(methylene)]biscarbamate could play a role in the development of novel metal–organic frameworks and complexes (Dai et al., 2009).

Polymer Science

- Polymer Synthesis : Research by Vretik and Ritter (2003) on the thermal 1,3-dipolar polycycloaddition involving similar compounds highlights potential applications in polymer synthesis. This suggests that dimethyl [1,3-phenylenebis(methylene)]biscarbamate may be useful in developing new polymers with unique properties (Vretik & Ritter, 2003).

Propriétés

IUPAC Name |

methyl N-[[3-[(methoxycarbonylamino)methyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)13-7-9-4-3-5-10(6-9)8-14-12(16)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMNNWYZZZUVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC(=CC=C1)CNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(methoxycarbonyl)amino]methyl}benzylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)

![3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)

![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)

![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)

![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)

![2-[1-(2-fluorophenyl)-5-(2-methoxypyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5649704.png)

![(3R*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5649730.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5649736.png)